血管紧张素 I/II (3-7)
描述
Synthesis Analysis
The synthesis of angiotensin peptides involves a cascade of enzymatic reactions starting from the precursor protein angiotensinogen. Angiotensinogen is first cleaved by renin to produce angiotensin I (Ang I), which is then converted into angiotensin II (Ang II) by ACE. Ang II can be further processed into shorter peptides, including Ang I/II (3-7), through the actions of aminopeptidases and other peptidases (Jones et al., 1997).
Molecular Structure Analysis
The molecular structure of angiotensin peptides is critical for their interaction with angiotensin receptors. Structural analyses have shown that angiotensin peptides adopt specific conformations which are essential for their biological activity. These peptides interact with angiotensin receptors (AT1 and AT2) through specific amino acid residues, which are critical for the peptides' vasodilatory or vasoconstrictive effects (Murphy et al., 1991).
科学研究应用
-
Cardiovascular System
- Summary of Application : Angiotensin II (Ang II), a member of the Renin-Angiotensin System (RAS) family, is known to have various potential effects. It plays a crucial role in the pathogenesis of cardiovascular disease .
- Methods of Application : Several studies have evidenced angiotensin I receptor (AT 1 R) to mediate the majority of Ang II-regulated functions in the system .
- Results or Outcomes : The knowledge of this peptide has immensely ameliorated after meticulous research for decades. The review provides up-to-date information and recent discoveries involved in Ang II receptor signal transduction and their functional significance in the cardiovascular system for potential translation in therapeutics .
-
Intensive Care Medicine
- Summary of Application : Angiotensin II (ANGII) is a vasoconstrictive eighth amino acid peptide, which increases blood pressure within a complex regulatory and counterregulatory system. These properties make angiotensin II a potential vasopressor drug for vasodilatory hypotension and/or shock in the intensive care unit (ICU) .
- Methods of Application : ANGII has not been commercially available until recently despite the fact that it had already been used safely in human studies for a long time .
- Results or Outcomes : The Angiotensin II for the Treatment of High-Output Shock III (ATHOS-3) trial demonstrated an eightfold greater odds ratio of achieving mean arterial pressure (MAP) target with ANGII, with success in 70% vs 23% of cases with placebo. The drug is now FDA-approved as a second-line vasopressor for the treatment of catecholamine-refractory vasodilatory shock .
-
Renal Function
- Summary of Application : Angiotensin II plays a significant role in the regulation of renal function .
- Methods of Application : Experimental work in Gram-negative septic sheep introduced the concept that septic acute kidney injury (AKI) may be partly due to efferent arteriolar vasodilation and reported a marked beneficial effect of Angiotensin II infusion on renal function .
- Results or Outcomes : Post hoc subgroup analyses of the ATHOS-3 trial have provided additional data to show that patients on renal replacement therapy (RRT) at randomization had better rates of recovery to RRT independence at day seven and improved survival with Angiotensin II .
-
Hypertension and Cardiovascular Disease
- Summary of Application : The renin-angiotensin-aldosterone system (RAAS), in which Angiotensin II is the principal effector peptide, is implicated in the progression of heart failure, hypertension, and kidney disease .
- Methods of Application : Angiotensin II receptor blockers (ARB) act by selectively blocking the binding of Angiotensin II to the AT1 receptor but not the AT2 receptor .
- Results or Outcomes : Clinical evidence suggests that this mechanism of action has benefits that go beyond blood pressure (BP) control, and data are now emerging that ARB have cardiovascular, cerebral, and renal protective effects .
-
Adrenal Function
- Summary of Application : Angiotensin II stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .
- Methods of Application : Angiotensin II acts as a hormone and a dipsogen. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
- Results or Outcomes : The release of aldosterone promotes sodium retention by the kidneys, which leads to increased water retention and increased blood volume .
-
Neural Function
- Summary of Application : Angiotensin II has effects on the neural system .
- Methods of Application : Angiotensin II increases blood pressure by stimulating the Gq protein in vascular smooth muscle cells, which in turn activates an IP3-dependent mechanism leading to a rise in intracellular calcium levels and ultimately causing contraction .
- Results or Outcomes : This mechanism of action has benefits that go beyond blood pressure control, and data are now emerging that Angiotensin II receptor blockers (ARB) have cardiovascular, cerebral, and renal protective effects .
未来方向
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUCUPESSMDMI-VVKHCXNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924182 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I/II (3-7) | |
CAS RN |
122483-84-5 | |
Record name | Angiotensin II (3-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。